(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate hydrochloride
Overview
Description
2’,3’,5’-Tri-O-acetylcytidine hydrochloride is a chemical compound with the molecular formula C15H19N3O8·HCl and a molecular weight of 405.79 . It is a derivative of cytidine, where the hydroxyl groups at the 2’, 3’, and 5’ positions are acetylated. This modification enhances the compound’s stability and solubility, making it more suitable for various experimental applications.
Preparation Methods
The synthesis of 2’,3’,5’-Tri-O-acetylcytidine hydrochloride typically involves the acetylation of cytidine. The reaction is carried out by treating cytidine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure selective acetylation at the 2’, 3’, and 5’ positions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2’,3’,5’-Tri-O-acetylcytidine hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield cytidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include water for hydrolysis, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’,3’,5’-Tri-O-acetylcytidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs and derivatives.
Biology: The compound is utilized in studies involving nucleic acid chemistry and metabolism.
Medicine: It serves as a model compound in drug development and pharmacokinetic studies.
Industry: The compound is employed in the production of nucleoside-based pharmaceuticals and biochemical research reagents
Mechanism of Action
The mechanism of action of 2’,3’,5’-Tri-O-acetylcytidine hydrochloride involves its conversion to cytidine upon hydrolysis. Cytidine is a nucleoside that plays a crucial role in cellular processes, including DNA and RNA synthesis. The acetylation enhances the compound’s stability, allowing it to be used in various experimental setups without rapid degradation .
Comparison with Similar Compounds
2’,3’,5’-Tri-O-acetylcytidine hydrochloride can be compared with other acetylated nucleosides such as:
- 2’,3’,5’-Tri-O-acetyluridine hydrochloride
- 2’,3’,5’-Tri-O-acetyladenosine hydrochloride
- 2’,3’,5’-Tri-O-acetylguanosine hydrochloride
These compounds share similar acetylation patterns but differ in their nucleobase components. The uniqueness of 2’,3’,5’-Tri-O-acetylcytidine hydrochloride lies in its cytidine base, which imparts specific biochemical properties and applications .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O8.ClH/c1-7(19)23-6-10-12(24-8(2)20)13(25-9(3)21)14(26-10)18-5-4-11(16)17-15(18)22;/h4-5,10,12-14H,6H2,1-3H3,(H2,16,17,22);1H/t10-,12-,13-,14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDAYVSFFBNVOE-VNQMUNOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C)OC(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C)OC(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546881 | |
Record name | 2',3',5'-Tri-O-acetylcytidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63639-21-4 | |
Record name | 2',3',5'-Tri-O-acetylcytidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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